What is Mitomycin C (MMC)?
Mitomycin C (MMC) is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species.
Mitomycin C is Mitomycin used for chemotherapeutic purposes because of its anti-tumor properties.
History of Mitomycin
Japanese scientists discovered Mitomycin during the 1950s in Streptomyces Caespitosus cultures.
The US Food and Drug Administration (FDA) approved the mitomycin jelly priority review application. It also granted breakthrough therapy, fast-track, and orphan drug designations.
Mechanism of action of Mitomycin C (MMC)
Bioreduced Mitomycin C (MMC) generates oxygen radicals, DNA alkylates, and interstrand DNA cross-links. This inhibits DNA synthesis. High concentrations of mitomycin C (MMC) are preferentially toxic for hypoxic cells.
Biological activity of Mitomycin C (MMC)
Mitomycin C (MMC) is an anti-tumor drug initially discovered in the fermentation products of S. caespitosus.
Its activity as an alkylating agent depends on reductive activation via low pH, DT-diaphorase, or NADH cytochrome c reductase. Mitomycin C (MMC) cross-links two-stranded genetic material. It is widely used to inhibit DNA synthesis and mutagenesis, stimulate genetic replication, chromosome breakdown, sister chromatid exchange, and induce DNA repair. MMC (mitomycin C) is clinically significant in combination cancer chemotherapy for solid tumors. It also has clinical importance in wound healing after ophthalmological procedures and managing many corneal disorders.
Mitomycin is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species. Bioreduced mitomycin C creates oxygen radicals, alkylates, and interstrand DNA crosses-links. It inhibits DNA synthesis. MMC (mitomycin C) is preferentially toxic for hypoxic cells. It also inhibits protein and RNA synthesis in high doses. (NCI04).
Biochemical/physiological effects of Mitomycin C (MMC)
Mitomycin C, also known as MMC, is a prototypical drug that uses bioreductive alkylation. It is active primarily under anaerobic conditions. Mitomycin C (MMC) exhibits a broad clinical anti-tumor spectrum in gastric, breast, and pancreatic cancers.
Mitomycin C (MMC), an antibiotic and anti-tumor agent, is available. Cross-links between DNA and other strands can be formed by covalently binding. This inhibits the DNA synthesizer. They are also used in stem cell culture to prepare MEF/STO feeder layers.
Pharmacodynamics of Mitomycin C (MMC)
Mitomycin C (MMC) is a potent DNA crosslinker. It has been proven that one cross-link per genome is effective in killing bacteria. This is achieved by the reductive activation (or activation) of Mitomycin to produce a mitotane. The mitosene reacts sequentially through N-alkylations, two DNA bases. These alkylations can be used to create a guanine nucleoside with the sequence 5’-CpG-3’.
Mitomycin gel can be described as an alkylating agent. It inhibits the transcription from DNA to RNA. This stops the synthesis of protein and the ability of cancer cells to multiply.
Uses of Mitomycin C (MMC)
It has been used with Mitomycin C (MMC).
To end mitosis
Use phosphate buffer (PBS) to inactivate and plate mouse embryonic Fibroblasts (MEFs).
Mutagen in Mutagenicity Assay
Mitomycin C (MMC), an inhibitor, is used to study cell-free protein biosynthesis. It can also inhibit DNA synthesis. It is a genotoxic agent that can be used to kill cancer cells.
Mitomycin C (MMC) is intravenously administered to treat upper gastrointestinal cancers (e.g., For superficial bladder tumors, bladder instillation is an option.